Tris(2-chloroisopropyl) phosphate

描述

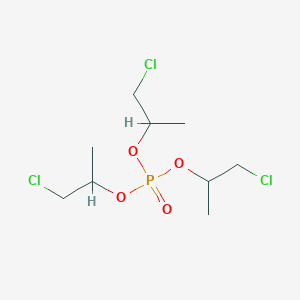

Tris(1-chloropropan-2-yl) phosphate is a trialkyl phosphate.

Structure

3D Structure

属性

IUPAC Name |

tris(1-chloropropan-2-yl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMPUXDNESXNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl3O4P | |

| Record name | TRIS(1-CHLORO-2-PROPYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20016 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026259 | |

| Record name | Tris(2-chloroisopropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(1-chloro-2-propyl) phosphate is a clear colorless viscous liquid. (NTP, 1992), Liquid, Colorless viscous liquid; [CAMEO] Colorless liquid; [Albemarle MSDS] | |

| Record name | TRIS(1-CHLORO-2-PROPYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20016 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 1-chloro-, 2,2',2''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(1-chloro-2-propyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

235-248 °C | |

| Record name | Tri-(2-chloroisopropyl) phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 200 °F (NTP, 1992), 218 - 220 °C (424 - 428 °F) - Open Cup | |

| Record name | TRIS(1-CHLORO-2-PROPYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20016 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tri-(2-chloroisopropyl) phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), In water, 1.6X10+3 mg/L at 25 °C | |

| Record name | TRIS(1-CHLORO-2-PROPYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20016 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tri-(2-chloroisopropyl) phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity: 1.29 at 25 °C | |

| Record name | Tri-(2-chloroisopropyl) phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0092 [mmHg] | |

| Record name | Tris(1-chloro-2-propyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

13674-84-5 | |

| Record name | TRIS(1-CHLORO-2-PROPYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20016 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-chloroisopropyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13674-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-(2-chloroisopropyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013674845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-chloro-, 2,2',2''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-chloroisopropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-chloro-1-methylethyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2-CHLOROISOPROPYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRT22GFY70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tri-(2-chloroisopropyl) phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-42 °C | |

| Record name | Tri-(2-chloroisopropyl) phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tris(2-chloroisopropyl) phosphate chemical structure and isomers

An In-depth Technical Guide to Tris(2-chloroisopropyl) phosphate (B84403) (TCIPP): Chemical Structure and Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isomers, synthesis, and analytical methodologies for Tris(2-chloroisopropyl) phosphate (TCIPP), a widely used organophosphate flame retardant.

Chemical Structure and Isomers

This compound, commonly referred to as TCIPP, is a chlorinated organophosphate ester with the chemical formula C₉H₁₈Cl₃O₄P.[1][2] The predominant isomer, and the one most commonly associated with the CAS number 13674-84-5, is tris(2-chloro-1-methylethyl) phosphate.[3] Its molecular structure consists of a central phosphate group esterified with three 2-chloroisopropyl side chains.[1]

Commercial TCIPP is not a single compound but a complex mixture of four primary structural isomers.[3] The composition of this mixture can vary between manufacturers and even different production batches.[3] The four main isomers, in their typical order of elution on a non-polar gas chromatography (GC) column, are:

-

Tris(2-chloro-1-methylethyl) phosphate (TCIPP1): The most abundant isomer.[4]

-

Bis(2-chloro-1-methylethyl) (2-chloropropyl) phosphate (TCIPP2)

-

Bis(2-chloropropyl)(2-chloro-1-methylethyl) phosphate (TCIPP3)

-

Tris(2-chloropropyl) phosphate (TCIPP4) [4]

The relative abundance of these isomers in a typical technical mixture is summarized in the table below.

Isomer Composition of Commercial TCIPP

| Isomer | Common Name | CAS Number | Typical Abundance (%) |

| Tris(2-chloro-1-methylethyl) phosphate | TCIPP1 | 13674-84-5 | 71 ± 1 |

| Bis(2-chloro-1-methylethyl) (2-chloropropyl) phosphate | TCIPP2 | 76025-08-6 | 26 ± 0.4 |

| Bis(2-chloropropyl)(2-chloro-1-methylethyl) phosphate | TCIPP3 | 76649-15-5 | 3 ± 0.5 |

| Tris(2-chloropropyl) phosphate | TCIPP4 | 6145-73-9 | 0.1 ± 0.02 |

Data sourced from a study analyzing commercial TCIPP mixtures.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. Tris(chloropropyl) phosphate - Wikipedia [en.wikipedia.org]

- 3. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Isomers of tris(chloropropyl) phosphate (TCPP) in technical mixtures and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of TCPP

An In-depth Technical Guide on the Core Physical and Chemical Properties of Tris(2-chloroisopropyl) phosphate (B84403) (TCPP)

Introduction

Tris(2-chloroisopropyl) phosphate (TCPP), a chlorinated organophosphate ester, is a high-production-volume chemical primarily utilized as an additive flame retardant.[1][2][3] It is widely incorporated into a variety of consumer and industrial products, most notably flexible and rigid polyurethane foams, plastics, textiles, and coatings, to enhance fire resistance.[2][3][4][5] TCPP is a mixture of four isomers, with tris(1-chloro-2-propyl) phosphate being the most abundant, typically comprising 50-85% of the commercial formulation.[6][7] Due to its additive nature, TCPP is not chemically bound to the polymer matrix and can be released into the environment, leading to its presence in indoor air, dust, and various environmental compartments.[8] This guide provides a comprehensive overview of the fundamental physical and chemical properties of TCPP, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical processes.

Physical and Chemical Properties

The physical and chemical characteristics of TCPP are crucial for understanding its behavior in various applications and its environmental fate. It is generally described as a clear, colorless to light yellow, viscous liquid.[6][7][9][10] TCPP is stable at ambient temperatures and is not considered volatile.[6] It has good hydrolytic stability, though it may decompose under strong acidic or alkaline conditions.[6][7][9]

Physical Properties

The key physical properties of TCPP are summarized in the table below. Values can vary slightly between sources, often due to the isomeric mixture present in technical-grade products.

| Property | Value | Units | Citations |

| Molecular Formula | C₉H₁₈Cl₃O₄P | - | [6][7][9] |

| Molecular Weight | 327.56 | g/mol | [6][7] |

| Appearance | Colorless to light yellow transparent liquid | - | [7][9][11][12] |

| Melting Point | -39.9 to -42 | °C | [6][13] |

| Boiling Point | ~270 - 290 (decomposes) | °C | [6] |

| 220 at 760 mmHg | °C | [6][14] | |

| 153-154 at 2.5 Torr | °C | [15] | |

| Density | 1.28 - 1.293 | g/cm³ | [6][7][15] |

| Vapor Pressure | 0.0092 | mmHg | [16] |

| < 3 at 25 °C | hPa | ||

| Viscosity | 60 - 72 at 25 °C | cPs | [11][13] |

| Flash Point | > 200 | °C | [15] |

| 185 (closed cup) | °C | ||

| Refractive Index | 1.4600 - 1.4690 | - | [6][12] |

Chemical and Solubility Properties

These properties govern TCPP's reactivity and its interaction with other substances and solvents.

| Property | Value | Units | Citations |

| Water Solubility | 1.08 - 1.6 | g/L | [4][6] |

| <0.1 g/100 mL at 19.5 °C | - | [6] | |

| Solubility in Organic Solvents | Soluble in alcohol, acetone (B3395972), benzene, esters, chloroform, and carbon tetrachloride. | - | [4][6][10] |

| Octanol-Water Partition Coefficient (log Kow) | 2.59 - 2.6 | - | [6][13][17] |

| Phosphorus Content | 9.0 - 9.8 | % (w/w) | [11] |

| Chlorine Content | 32.0 - 32.8 | % (w/w) | [11] |

| Acid Value | ≤ 0.1 | mg KOH/g | [6][11][12] |

Experimental Protocols

This section details the methodologies for the industrial synthesis of TCPP and common analytical procedures for its quantification in environmental and biological matrices.

Industrial Synthesis of TCPP

The industrial production of TCPP is typically achieved through the reaction of phosphoryl chloride (POCl₃) with propylene (B89431) oxide.[2][9][18] This process can be conducted in either a batch or continuous manner within a closed reactor system.[18]

Methodology:

-

Catalyst Preparation: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is dissolved in phosphorus oxychloride (POCl₃) to create a catalyzed solution.[9][19]

-

Reactant Preparation: Propylene oxide is processed with a dewatering agent to reduce its water content, ideally to less than 100 PPM.[19]

-

Reaction: The dehydrated propylene oxide is then reacted with the catalyzed phosphorus oxychloride solution in a closed reactor.[18][19] The reaction temperature is maintained between 40-80 °C.[19]

-

Purification: The resulting crude product is washed and dehydrated in a closed vessel to remove acidic impurities and any residual catalyst.[18]

-

Final Processing: The purified TCPP is then filtered and packaged. All transfers are conducted using sealed pumps and closed lines to minimize exposure.[18]

This synthesis route produces a mixture of isomers, with the tris(2-chloro-1-methylethyl) isomer being the dominant component.[2][9]

Analytical Methods for TCPP Determination

The quantification of TCPP in various media is essential for environmental monitoring and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective analytical techniques.[20]

2.2.1 Analysis in Air Samples (GC-MS)

This protocol describes a typical method for analyzing TCPP in air samples.[20]

-

Sample Collection: Active air sampling is performed using polyurethane foam (PUF) plugs as the sorbent material to capture airborne TCPP.[20]

-

Sample Extraction: The PUF plug is transferred to a Soxhlet apparatus and extracted with a suitable solvent, such as a mixture of n-hexane and acetone (3:1, v/v), for several hours (e.g., 24 hours).[20] Alternatively, ultrasonication can be used to improve extraction efficiency.[20]

-

Concentration and Cleanup: The resulting extract is concentrated, often under a gentle stream of nitrogen. A solid-phase extraction (SPE) cleanup step using materials like alumina (B75360) or Florisil may be employed to remove interfering matrix components.[20]

-

Instrumental Analysis: The final extract is analyzed by GC-MS. An internal standard, ideally an isotope-labeled version of TCPP, is added before injection to correct for matrix effects and ensure accurate quantification.[20] The mass spectrometer is operated to detect specific quantifier and qualifier ions for TCPP.[20]

2.2.2 Analysis in Sediment (Pressurized Liquid Extraction and GC-MS/MS)

This protocol outlines a modern method for TCPP analysis in complex sediment matrices.[21]

-

Sample Preparation: Sediment samples are first freeze-dried and sieved. A homogenized aliquot (e.g., 5 grams) is then mixed with diatomaceous earth.[21]

-

Pressurized Liquid Extraction (PLE) with In-Cell Cleanup: The sample mixture is loaded into a stainless-steel extraction cell. The PLE system uses elevated temperature and pressure to extract TCPP with a suitable solvent. This method can integrate the extraction and cleanup into a single automated step, reducing time and solvent consumption.[21]

-

Instrumental Analysis: The extract is concentrated, and an internal standard is added. Analysis is performed using gas chromatography coupled with tandem mass spectrometry (GC-MS/MS). Operating the mass spectrometer in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity, which is crucial for complex matrices like sediment.[21]

Visualizations of Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the synthesis, analytical workflow, and metabolic pathway of TCPP.

References

- 1. benchchem.com [benchchem.com]

- 2. Tris(chloropropyl) phosphate - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Flame Retardant TCPP - CAS# 13674-84-5 Green-Mountain Chem [green-mountainchem.com]

- 5. Sinoflare® TCPP - Tris(2-chloropropyl) Phosphate Flame Retardant [sinocurechem.com]

- 6. TRIS-(2-CHLOROISOPROPYL) PHOSPHATE (TCPP) - Ataman Kimya [atamanchemicals.com]

- 7. sdaoxintong.com [sdaoxintong.com]

- 8. TRIS-(2-CHLOROISOPROPYL) PHOSPHATE (TCPP) - Ataman Kimya [atamanchemicals.com]

- 9. nbinno.com [nbinno.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. bisleyinternational.com [bisleyinternational.com]

- 12. getchem.com [getchem.com]

- 13. This compound | C9H18Cl3O4P | CID 26176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Supplier of Flame retardant Tris(2-chloroisopropyl)phosphate (TCPP) |Cosutin China [cosutinchina.com]

- 15. Tris(chloropropyl) phosphate (TCPP) Online | Tris(chloropropyl) phosphate (TCPP) Manufacturer and Suppliers [scimplify.com]

- 16. Tris(1-chloro-2-propyl)phosphate - Hazardous Agents | Haz-Map [haz-map.com]

- 17. bibliotekanauki.pl [bibliotekanauki.pl]

- 18. This compound (TCPP) - Ataman Kimya [atamanchemicals.com]

- 19. CN105085568A - Preparation method of tri(2-chloroisopropyl)phosphate (TCPP) - Google Patents [patents.google.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to Tris(1-chloro-2-propyl) phosphate (CAS Number 13674-84-5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP), identified by CAS number 13674-84-5, is a chlorinated organophosphate ester extensively utilized as a flame retardant. This technical guide provides a comprehensive overview of TCPP, encompassing its chemical and physical properties, historical context, detailed synthesis protocols, mechanism of action as a flame retardant, and a thorough review of its toxicological profile. The information is curated to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies and insights into its biological interactions.

Introduction and Historical Context

Tris(1-chloro-2-propyl) phosphate is a prominent member of the organophosphate flame retardant family. The development of organophosphate flame retardants dates back to the early 20th century, with compounds like triphenyl phosphate being used in early plastics such as cellulose (B213188) nitrate.[1] The use of chlorinated aliphatic organophosphates, including TCPP, gained significant traction as replacements for brominated flame retardants, which faced regulatory scrutiny due to environmental and health concerns in the early 2000s.[1][2] TCPP's cost-effectiveness and compatibility with a wide range of polymers, particularly polyurethane foams, have led to its widespread industrial application.[1][3] Commercial TCPP is typically a mixture of four isomers, with the most abundant being tris(1-chloro-2-propyl) phosphate.[4][5]

Chemical and Physical Properties

TCPP is a clear, colorless, and viscous liquid with low volatility at ambient temperatures. It is sparingly soluble in water but exhibits good solubility in most organic solvents.[6] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 13674-84-5 | [6] |

| Molecular Formula | C₉H₁₈Cl₃O₄P | [6] |

| Molecular Weight | 327.56 g/mol | [6] |

| Appearance | Clear, colorless viscous liquid | |

| Boiling Point | Decomposes at 290 °C (554 °F; 563 K) | [7] |

| Melting Point | 20 °C (68 °F; 293 K) | [7] |

| Water Solubility | 1,080 mg/L at 20°C | [7] |

| log P (octanol:water) | 2.59 | [8] |

| Vapor Pressure | < 2 mmHg at 25°C | [8] |

| Specific Gravity | 1.290 at 25°C | [8] |

Synthesis of Tris(1-chloro-2-propyl) phosphate

The industrial synthesis of TCPP involves the reaction of phosphorus oxychloride with propylene (B89431) oxide, typically in the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362).[1][7] This process can be conducted in either a batch or continuous manner.[8]

Experimental Protocol for Laboratory-Scale Synthesis

This protocol provides a detailed methodology for the laboratory-scale synthesis of TCPP.

Materials and Equipment:

-

Phosphorus oxychloride (POCl₃)

-

Propylene oxide

-

Anhydrous aluminum trichloride (AlCl₃)

-

Jacketed glass reactor with mechanical stirrer, dropping funnel, condenser, and temperature probe

-

Inert gas supply (e.g., nitrogen)

-

Aqueous sodium hydroxide (B78521) solution

-

Deionized water

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Reactor Setup: A clean and dry jacketed glass reactor is assembled and purged with nitrogen to ensure an anhydrous environment.[1]

-

Charging Reactants: Phosphorus oxychloride is charged into the reactor.[1]

-

Catalyst Addition: Anhydrous aluminum trichloride (0.2-1.0% by weight relative to phosphorus oxychloride) is added to the reactor with stirring.[1]

-

Reaction Initiation: The mixture is heated to a reaction temperature of 50-70°C.[1]

-

Propylene Oxide Addition: Propylene oxide is added dropwise to the stirred mixture. The molar ratio of propylene oxide to phosphorus oxychloride is typically in a slight excess (e.g., 3.1-3.3:1). The addition rate is controlled to maintain the reaction temperature, as the reaction is exothermic.[1]

-

Reaction Completion: After the addition is complete, the mixture is stirred for an additional 1-2 hours at a slightly elevated temperature (e.g., 70-80°C).[1]

-

Work-up and Purification:

-

The crude product is cooled to room temperature.[1]

-

The catalyst is neutralized by washing the reaction mixture with an aqueous sodium hydroxide solution.[1]

-

The organic layer is washed multiple times with deionized water until the aqueous layer is neutral.[1]

-

The organic layer is separated and dried over anhydrous magnesium sulfate.[1]

-

The drying agent is removed by filtration.[1]

-

The final product is obtained by removing any remaining volatile components under reduced pressure using a rotary evaporator.[1]

-

Mechanism of Action as a Flame Retardant

TCPP functions as a flame retardant through a dual-action mechanism in both the gas and condensed phases during combustion.[9][10]

-

Gas Phase: Upon heating, TCPP decomposes to release phosphorus-containing radicals. These radicals act as scavengers, interrupting the combustion chain reaction by neutralizing high-energy radicals such as H• and OH•.[9] The decomposition also releases hydrochloric acid (HCl) gas, which dilutes the oxygen concentration around the flame.[10]

-

Condensed Phase: In the solid material, TCPP promotes the formation of a char layer on the polymer's surface. This char layer acts as an insulating barrier, shielding the underlying material from heat and oxygen and preventing the release of flammable gases.[9][10]

Toxicological Profile

The toxicological profile of TCPP has been investigated in various studies. It is generally considered to have low acute toxicity.[8] However, concerns have been raised regarding its potential for developmental and reproductive toxicity, as well as its effects on other biological pathways.[11]

Acute and Chronic Toxicity

The acute oral LD50 in rats for TCPP has been reported to be in the range of 1017-4200 mg/kg.[8] A 90-day dietary study in rats showed no mortalities or treatment-related clinical signs at concentrations up to 20,000 ppm, although decreased body weight and increased liver weights were observed at higher doses.[8] The National Toxicology Program (NTP) conducted two-year feed studies in rats and mice.[12] In these studies, there was evidence of carcinogenic activity, with increased incidences of liver neoplasms in mice and some evidence of liver and uterine neoplasms in rats.[12]

Detailed Experimental Protocols for Toxicological Studies

The following provides an overview of the experimental design for the NTP two-year feed studies.

NTP Two-Year Feed Study in Rats (TR-602):

-

Animal Model: Sprague Dawley (Hsd:Sprague Dawley® SD®) rats.[12]

-

Exposure Route: Dietary, with TCPP mixed into the feed.[12]

-

Dosage Groups: Pregnant rats were fed diets containing 0, 2,500, 5,000, 10,000, or 20,000 ppm TCPP. The offspring continued on the same diet for two years.[12]

-

Group Size: 50 male and 50 female rats per group.[12]

-

Endpoints: Survival, body weight, feed consumption, clinical observations, hematology, clinical chemistry, and histopathological examination of over 40 tissues from each animal.[12][13]

NTP Two-Year Feed Study in Mice (TR-602):

-

Animal Model: B6C3F1/N mice.[12]

-

Exposure Route: Dietary, with TCPP mixed into the feed.[12]

-

Dosage Groups: 0, 1,250 (males only), 2,500, 5,000, or 10,000 (females only) ppm TCPP for two years.[12]

-

Group Size: 50 male and 50 female mice per group.[12]

-

Endpoints: Similar to the rat study, including survival, body weight, feed consumption, clinical observations, and comprehensive histopathology.[12][13]

Signaling Pathway Interactions

Recent research has begun to elucidate the molecular mechanisms underlying the toxic effects of TCPP.

p53-Dependent DNA Damage Response: Studies in human skin keratinocytes have shown that TCPP can induce the generation of reactive oxygen species (ROS), leading to DNA damage. This damage activates the p53 signaling pathway, resulting in the upregulation of p21, cell cycle arrest at the G1 phase, and ultimately, cellular senescence.[10]

Interactions with Other Pathways:

-

Aryl Hydrocarbon Receptor (AhR) and NRF2 Pathways: In vitro studies suggest that TCPP may interact with the AhR and NRF2 pathways, which are involved in the metabolism of xenobiotics and the oxidative stress response. These interactions could potentially lead to the disruption of cytochrome P450 (CYP) enzyme expression and activity.[8][14]

-

Immune Response: TCPP has been shown to affect genes involved in immune responses. In vitro studies have demonstrated altered expression of genes related to the complement system and other inflammatory regulators.[15][16] Developmental immunotoxicity studies in rats indicated a potential impact on humoral immune responses.[15]

-

Steroid Hormone Biosynthesis: There is evidence to suggest that organophosphate flame retardants, including TCPP, may act as endocrine disruptors by interfering with steroid hormone biosynthesis.[14][17] This can occur through the disruption of CYP enzymes that are crucial for the synthesis of hormones such as estrogens and androgens.[14]

Conclusion

Tris(1-chloro-2-propyl) phosphate (CAS No. 13674-84-5) is a widely used flame retardant with a well-established industrial synthesis process and a dual-phase mechanism of action. While it exhibits low acute toxicity, long-term exposure has been associated with carcinogenic effects in animal models. Emerging research is beginning to uncover the molecular signaling pathways through which TCPP exerts its biological effects, including the induction of DNA damage and cellular senescence via the p53 pathway, and potential disruption of immune function and steroid hormone homeostasis. This in-depth guide provides a crucial foundation for researchers and professionals to understand the multifaceted nature of TCPP, from its chemical synthesis to its biological implications. Further research is warranted to fully elucidate its toxicological mechanisms and to inform risk assessments for human health and the environment.

References

- 1. Organophosphate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The p53 Pathway - Creative BioMart [creativebiomart.net]

- 4. [ORGANOPHOSPHORUS FLAME RETARDANTS - TOXICITY AND INFLUENCE ON HUMAN HEALTH] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 6. Tris(chloropropyl) phosphate - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organophosphorus Flame Retardant TCPP Induces Cellular Senescence in Normal Human Skin Keratinocytes: Implication for Skin Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Materials and Methods - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Tris(2-chloroisopropyl) phosphate (TCPP) decreases CYP1A1, CYP1A2, and CYP1B1/CYP2B expression and activities through potential interactions between AhR and NRF2 pathways in the HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Developmental immunotoxicity study of tris(chloropropyl) phosphate in Hsd:Sprague Dawley SD rats exposed through dosed feed - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Triphenyl phosphate interferes with the synthesis of steroid hormones through the PPARγ/CD36 pathway in human trophoblast JEG-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Toxicology of Tris(1-chloro-2-propyl) Phosphate (B84403) (TCPP) on Human Cell Lines

Introduction

Tris(1-chloro-2-propyl) phosphate (TCPP) is a high-production-volume organophosphorus flame retardant (OPFR) extensively used in consumer and industrial products, including polyurethane foams, electronics, and textiles.[1] Its additive nature allows it to leach from these products into the environment, leading to widespread human exposure, as evidenced by its detection in indoor dust, air, and human tissues.[2][3] Growing concerns over the potential adverse health effects of TCPP have prompted numerous in vitro toxicological studies to elucidate its mechanisms of action on human cells.

This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicological effects of TCPP on various human cell lines. It summarizes key quantitative data, details common experimental protocols, and visualizes the molecular pathways implicated in TCPP-induced toxicity.

Data Presentation: Quantitative Toxicology of TCPP

The following tables consolidate quantitative data from various studies, offering a comparative look at the cytotoxic and genotoxic effects of TCPP across different human cell lines.

Cytotoxicity Data

Table 1: Summary of TCPP-Induced Cytotoxicity in Human Cell Lines

| Cell Line | Assay | Exposure Time | IC50 Value | Key Findings & Concentrations | Reference |

| Human Skin Keratinocytes (HaCaT) | CCK-8 | 24 h | 275 µg/mL | Cell viability inhibited by 12-28% at 100–200 µg/mL. | [4] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | 24 h | 328 µg/mL | Significant decrease in viability at 0.5 mM TCPP. | [4][5] |

| Human Liver Cells (HepG2) | MTT, NRU | 72 h | 163.2 µM (MTT) | Significant cytotoxicity observed at 100, 200, and 400 µM. | [6][7] |

| Human Lymphocytes | CBPI | Not Specified | N/A | Enhanced cytotoxic effects at 30 and 40 µg/mL. | [1][8] |

| Human Corneal Epithelial Cells (HCECs) | Not Specified | Not Specified | N/A | Co-exposure with TCEP showed a >30% decrease in viability. | [9][10] |

Note: IC50 is the half-maximal inhibitory concentration. N/A indicates the value was not reported in the cited studies.

Genotoxicity Data

Table 2: TCPP-Induced Genotoxicity in Human Cell Lines

| Cell Line | Assay | Concentration Range | Exposure Time | Key Findings | Reference |

| Human Lymphocytes | Micronucleus | 10, 20, 30, 40 µg/mL | 72 h | Marginally significant increase in micronuclei frequencies at 30 and 40 µg/mL. | [8][11] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Comet | 1 - 1000 µM | 24 h | Induced DNA breaks and alkali-labile sites. | [11] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Comet | 5 - 400 µM | 24 h | DNA damage observed from 50 to 400 µM (Olive tail moment 1.03 to 35.59). | [11] |

| Human Liver Cells (HepG2) | Comet | 100, 200, 400 µM | 72 h | Showed a considerable number of DNA strand breaks. | [6] |

Signaling Pathways and Mechanisms of Toxicity

In vitro studies have revealed that TCPP-induced toxicity in human cells is a multi-faceted process, primarily driven by the induction of oxidative stress, which subsequently triggers DNA damage, apoptosis, and cellular senescence.

Oxidative Stress and DNA Damage

TCPP exposure has been consistently shown to increase the production of reactive oxygen species (ROS) in various human cell lines, including HaCaT, HepG2, and L02 cells.[4][12][13][14] This elevation in ROS creates a state of oxidative stress, leading to damage of cellular macromolecules, most notably DNA. The resulting DNA lesions, such as single- and double-strand breaks, are a primary mechanism of TCPP's genotoxicity.[11]

Caption: TCPP induces the production of ROS, leading to oxidative DNA damage.

Apoptosis (Programmed Cell Death)

Persistent and severe DNA damage triggered by TCPP can activate programmed cell death, or apoptosis, as a mechanism to eliminate genetically compromised cells.[11] The intrinsic (mitochondrial) pathway is a key player in TCPP-induced apoptosis. Cellular stress leads to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[12][13] This shift disrupts the mitochondrial outer membrane, causing the release of cytochrome c. In the cytoplasm, cytochrome c associates with Apaf-1 to form the apoptosome, which activates caspase-9, the initiator caspase. Caspase-9 then activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[6][7][11]

Caption: The intrinsic pathway of apoptosis induced by TCPP.

Cell Cycle Arrest and Cellular Senescence

In response to DNA damage, cells can activate cell cycle checkpoints to allow time for repair. Studies on HaCaT keratinocytes show that TCPP can cause cell cycle arrest in the G1 phase.[4] This arrest is mediated by the p53/p21 signaling pathway. The tumor suppressor protein p53 is activated in response to DNA damage and induces the expression of p21, a cyclin-dependent kinase (CDK) inhibitor.[4] p21 then inhibits the activity of Cyclin D1/CDK4 complexes, preventing the cell from progressing from the G1 to the S phase.[4][15] Prolonged cell cycle arrest can lead to cellular senescence, a state of irreversible growth arrest, which has been observed in HaCaT cells following TCPP exposure.[4][15]

Caption: p53/p21-mediated cell cycle arrest and senescence induced by TCPP.

Endocrine Disruption

Several studies indicate that TCPP may act as an endocrine disruptor. In vitro assays have shown that TCPP can activate the pregnane (B1235032) X receptor (PXR), a key regulator of xenobiotic metabolism.[1][16][17] In H295R human adrenocortical carcinoma cells, TCPP was found to increase the synthesis of both 17β-estradiol (E2) and testosterone.[18] Furthermore, TCPP has been classified as an antagonist of the androgen receptor.[19] These findings suggest TCPP has the potential to interfere with steroid hormone homeostasis.[18]

Detailed Experimental Protocols

The following sections describe standardized protocols for key assays used to evaluate TCPP's toxicity in vitro.

Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA strand breaks in individual cells.

-

Cell Preparation: Human cells (e.g., PBMCs, HUVECs) are cultured and exposed to a range of TCPP concentrations (e.g., 1-1000 µM) for a specified duration (e.g., 24 hours).[11]

-

Slide Preparation: Exposed cells are harvested, mixed with low-melting-point agarose, and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Cell Lysis: The slides are immersed in a cold, high-salt lysis solution (containing detergents like Triton X-100) overnight at 4°C to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: Slides are placed in a horizontal electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for a period (e.g., 20-40 minutes) to allow the DNA to unwind. This step reveals alkali-labile sites as strand breaks.

-

Electrophoresis: An electric field is applied (e.g., 25V, 300mA) for 20-30 minutes. The negatively charged, fragmented DNA migrates from the nucleoid towards the anode, forming a "comet tail."

-

Neutralization and Staining: Slides are neutralized with a Tris buffer, dehydrated with ethanol, and stained with a fluorescent DNA dye (e.g., propidium (B1200493) iodide, SYBR Green).

-

Scoring: Slides are visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage by measuring parameters like tail length, percentage of DNA in the tail, and Olive Tail Moment (OTM).[11] At least 50-100 randomly selected cells are scored per slide.

Caption: A generalized workflow for the Comet Assay.

Cytokinesis-Block Micronucleus (CBMN) Assay

This assay is used to assess chromosomal damage by measuring the formation of micronuclei (MN) in cells that have completed one nuclear division.

-

Cell Culture and Exposure: Human lymphocytes are cultured and treated with various concentrations of TCPP (e.g., 10, 20, 30, 40 µg/mL).[1][8]

-

Cytokinesis Block: Cytochalasin B (a cytokinesis inhibitor) is added to the cultures at a specific time point (e.g., 44 hours post-stimulation) to block cell division after nuclear division is complete. This results in the accumulation of binucleated cells.

-

Harvesting: Cells are harvested at a later time point (e.g., 72 hours).[11]

-

Slide Preparation: Cells are treated with a hypotonic solution (e.g., KCl) to swell the cytoplasm, fixed with a methanol/acetic acid solution, and dropped onto clean microscope slides.

-

Staining: Slides are air-dried and stained with a DNA-specific stain such as Giemsa or DAPI.[11]

-

Scoring: Slides are analyzed under a light or fluorescence microscope. At least 2000 binucleated cells per concentration are scored for the presence of micronuclei based on established criteria.[11] The frequency of micronucleated binucleated cells is determined.

-

Cytotoxicity Assessment: The Cytokinesis-Block Proliferation Index (CBPI) is calculated by scoring the proportion of mono-, bi-, and multinucleated cells to assess the cytostatic/cytotoxic effects of the treatment.[11]

Caption: A generalized workflow for the Micronucleus Assay.

Conclusion

The in vitro toxicological data accumulated to date demonstrates that Tris(1-chloro-2-propyl) phosphate possesses cytotoxic and genotoxic potential in a variety of human cell lines. The primary mechanism of toxicity appears to be the induction of oxidative stress, which leads to DNA damage. This damage, in turn, can trigger protective cellular responses such as cell cycle arrest and apoptosis, or lead to the formation of chromosomal aberrations. Furthermore, emerging evidence points towards TCPP's potential as an endocrine disruptor by interfering with nuclear receptor signaling and steroidogenesis. This technical guide synthesizes the key findings and methodologies in the field, providing a valuable resource for researchers and professionals engaged in assessing the human health risks associated with TCPP exposure. Further investigation is warranted to fully delineate the toxicological profile of TCPP and its metabolites.

References

- 1. Genotoxic and Toxic Effects of The Flame Retardant Tris(Chloropropyl) Phosphate (TCPP) in Human Lymphocytes, Microalgae and Bacteria [mdpi.com]

- 2. Genotoxic and Toxic Effects of The Flame Retardant Tris(Chloropropyl) Phosphate (TCPP) in Human Lymphocytes, Microalgae and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organophosphorus Flame Retardant TCPP Induces Cellular Senescence in Normal Human Skin Keratinocytes: Implication for Skin Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in Human Erythrocyte Exposed to Organophosphate Flame Retardants: Tris(2-chloroethyl) Phosphate and Tris(1-chloro-2-propyl) Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Organophosphorus Flame Retardant TDCPP Displays Genotoxic and Carcinogenic Risks in Human Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxic and Toxic Effects of The Flame Retardant Tris(Chloropropyl) Phosphate (TCPP) in Human Lymphocytes, Microalgae and Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of TCPP and TCEP exposure on human corneal epithelial cells: Oxidative damage, cell cycle arrest, and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Toxicological effects of tris(2-chloropropyl) phosphate in human hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. In vitro endocrine disruption potential of organophosphate flame retardants via human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Endocrine disruption potentials of organophosphate flame retardants and related mechanisms in H295R and MVLN cell lines and in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Developmental immunotoxicity study of tris(chloropropyl) phosphate in Hsd:Sprague Dawley SD rats exposed through dosed feed - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Bioaccumulation Potential of Tris(2-chloroisopropyl) phosphate (TCIPP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tris(2-chloroisopropyl) phosphate (B84403) (TCIPP) is a high-production-volume organophosphate flame retardant ubiquitously detected in various environmental matrices and biota. Its potential to bioaccumulate in organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the current scientific understanding of TCIPP's bioaccumulation potential, synthesizing quantitative data from various studies, detailing experimental methodologies, and illustrating key metabolic pathways. The evidence indicates that while TCIPP can be taken up by organisms, its potential for high-level bioaccumulation and biomagnification is generally considered to be low to moderate due to its relatively rapid metabolism and elimination.

Quantitative Bioaccumulation Data

The bioaccumulation potential of a chemical is typically quantified using several key metrics: the Bioconcentration Factor (BCF), the Bioaccumulation Factor (BAF), and the Trophic Magnification Factor (TMF). The BCF measures the accumulation of a chemical in an organism from water only, while the BAF considers all routes of exposure, including diet. The TMF describes the extent to which a chemical concentration increases with increasing trophic level in a food web.

Bioconcentration and Bioaccumulation Factors

Studies on aquatic organisms have shown varied BCF and BAF values for TCIPP, generally indicating a low to moderate potential for bioaccumulation.

| Organism | Life Stage | Exposure Type | Exposure Concentration | Duration | Tissue | BCF (L/kg ww) | BAF (L/kg ww) | Reference |

| Cyprinus carpio (Carp) | Juvenile | Aqueous | Not Specified | 28 days | Whole body | <1.9 | - | [1] |

| Daphnia magna (Water flea) | <12-h old neonates | Aqueous | 65±7.1 ng/L, 550±33 ng/L, 6500±1400 ng/L | Not Specified | Whole body | Not Reported | Not Reported | [2] |

| Daphnia magna (Water flea) | Not Specified | Aqueous & Dietary | Not Specified | Not Specified | Whole body | BCFs for related OPEs reported | BMFs < 1 for related OPEs | [3][4] |

| Bivalves | Not Specified | Field exposure | Not Specified | Not Specified | Whole tissue | Biota-sediment accumulation factors <1 for several OPEs | - | [5] |

Note: Data for TCIPP is sometimes limited, and studies on related organophosphate esters (OPEs) are often used to infer its behavior.

Trophic Magnification Factors

Trophic magnification studies provide insight into the potential for a chemical to biomagnify through the food web. A TMF value greater than 1 suggests that the chemical is biomagnifying.

| Ecosystem | Food Web Type | TMF Value | Conclusion | Reference |

| Freshwater Rivers, South Korea | Freshwater Fish | 2.0 ± 1.9 | Relatively higher biomagnification potential compared to other OPEs | [6] |

| Laizhou Bay, North China | Marine | 1.06 to 2.52 (for various OPEs) | Biomagnification potential of OPEs in the marine food web | [7] |

| Weizhou Island, South China Sea | Tropical Marine | Generally lower than in temperate and frigid aquatic food webs | Lower biomagnification potential in tropical ecosystems | [8] |

These studies suggest that while some biomagnification of TCIPP can occur, it is not consistently high across all ecosystems.

Experimental Protocols

Standardized methodologies are crucial for generating comparable and reliable bioaccumulation data. The most widely recognized protocol for assessing bioconcentration in fish is the OECD Guideline for the Testing of Chemicals, Test No. 305.

OECD Guideline 305: Bioaccumulation in Fish

This guideline details the procedures for conducting aqueous and dietary exposure studies to determine the BCF and Biomagnification Factor (BMF) of a chemical in fish.[9][10][11]

Key Aspects of the Protocol:

-

Test Organisms: Commonly used species include rainbow trout (Oncorhynchus mykiss), bluegill sunfish (Lepomis macrochirus), and zebrafish (Danio rerio).[10]

-

Exposure Conditions: A flow-through system is preferred to maintain a constant concentration of the test substance. The test consists of an uptake phase (typically 28 days) followed by a depuration phase in clean water.[12]

-

Test Concentrations: At least two concentrations of the test substance are used, along with a control group. The concentrations should be environmentally relevant and not cause acute toxicity.[12]

-

Sample Analysis: Fish tissue and water samples are collected at regular intervals during both the uptake and depuration phases. The concentration of the test substance is measured using validated analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

-

Data Analysis: The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state. The kinetic BCF can also be determined by modeling the uptake and depuration rate constants.[1]

Analytical Methods for TCIPP in Biological Tissues

Accurate quantification of TCIPP in biological matrices is essential for bioaccumulation studies. Common analytical techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used method for the analysis of volatile and semi-volatile organic compounds like TCIPP.[13]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, particularly for analyzing TCIPP and its metabolites.[13]

Sample preparation typically involves extraction with an organic solvent followed by a cleanup step to remove interfering substances.

Metabolic Pathways of TCIPP

The metabolism of TCIPP within an organism plays a crucial role in its bioaccumulation potential. Rapid metabolism and excretion can significantly reduce the concentration of the parent compound in tissues, thereby lowering its BCF and BAF.

TCIPP undergoes both Phase I and Phase II metabolic reactions, primarily in the liver.[15]

-

Phase I Metabolism: Involves the oxidation of the TCIPP molecule, primarily mediated by cytochrome P450 (CYP) enzymes. Key reactions include hydroxylation and dehalogenation.[15]

-

Phase II Metabolism: The hydroxylated metabolites from Phase I can be conjugated with endogenous molecules such as glucuronic acid or sulfate, making them more water-soluble and easier to excrete.[15]

Logical Relationships in Bioaccumulation Assessment

The assessment of bioaccumulation potential involves a logical flow of information, from initial screening to detailed experimental investigation and risk characterization.

Conclusion

The available scientific literature suggests that this compound has a low to moderate potential for bioaccumulation in organisms. While uptake from the environment does occur, TCIPP is subject to metabolic transformation, which facilitates its elimination and limits its persistence in tissues. Trophic magnification factors are generally not indicative of significant biomagnification in the food webs studied. However, the continuous and widespread use of TCIPP warrants ongoing monitoring and research to fully understand its long-term ecological implications. This technical guide provides a foundational understanding for professionals engaged in environmental risk assessment and the development of safer alternatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Effects of Tris(1,3-dichloro-2-propyl) Phosphate on Growth, Reproduction, and Gene Transcription of Daphnia magna at Environmentally Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Waterborne and Dietary Bioaccumulation of Organophosphate Esters in Zooplankton Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Waterborne and Dietary Bioaccumulation of Organophosphate Esters in Zooplankton Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Probabilistic trophic magnification analysis for assessing the bioaccumulation potential of organophosphate flame retardants in freshwater ecosystems of South Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 11. oecd.org [oecd.org]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Plasma concentrations of tris(1-chloro-2-propyl) phosphate and a metabolite bis(2-chloroisopropyl) 1-carboxyethyl phosphate in Sprague-Dawley rats and B6C3F1/N mice from a chronic study of tris(chloropropyl) phosphate via feed - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Mechanism of Indoor Exposure to Airborne Halogenated Flame Retardants TCIPP (Tris(1,3-Dichloro-2-Propyl) Phosphate) and TCEP Tris(2-chloroethyl) Phosphate and Their Hazardous Effects on Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of TCPP in Environmental Matrices

Introduction

Tris(2-chloro-1-methylethyl) phosphate (B84403) (TCPP) is a high-production-volume organophosphate flame retardant and plasticizer extensively used in a variety of consumer products, including polyurethane foams, textiles, and plastics.[1][2] Its widespread application has led to its ubiquitous presence in various environmental compartments, raising concerns about its potential for persistence, bioaccumulation, and adverse effects on ecosystems and human health.[2] Accurate and sensitive analytical methods are therefore crucial for monitoring TCPP concentrations in environmental matrices to assess exposure and potential risks.

This document provides detailed application notes and protocols for the detection and quantification of TCPP in water, soil/sediment, and biota. The methodologies described herein are intended for researchers, scientists, and professionals in environmental chemistry and toxicology.

Analytical Methods Overview

The determination of TCPP in environmental samples typically involves a multi-step process encompassing sample collection, extraction, cleanup, and instrumental analysis. The most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both offering high sensitivity and selectivity.[1][3] The choice between GC-MS and LC-MS often depends on the sample matrix, required detection limits, and available instrumentation.[3]

I. Analysis of TCPP in Water Matrices

Data Presentation

Table 1: Performance Data for TCPP Analysis in Water

| Parameter | GC-MS | LC-MS/MS | Notes |

| Linearity (R²) | > 0.99[3] | > 0.99 | Good linearity is generally achievable over a defined concentration range. |

| Limit of Detection (LOD) | 1 - 3 ng/L (in lake water)[3][4] | 0.19 ng/mL (in human whole blood, indicative for water)[5] | Varies significantly with the specific instrument and matrix. |

| Limit of Quantification (LOQ) | 0.012 mg/L[3] | Typically 3-10 times the LOD. | Can be influenced by matrix effects. |

| Accuracy (% Recovery) | 85 - 99% (in lake water)[3][4] | Not specified | Influenced by the efficiency of the sample preparation.[3] |

| Precision (%RSD) | < 15%[3] | Not specified | Good precision is generally achievable. |

Experimental Workflow

Caption: Experimental workflow for TCPP analysis in water samples.

Experimental Protocol: Solid Phase Extraction (SPE) followed by GC-MS or LC-MS/MS

This protocol is a general guideline for the extraction and analysis of TCPP from water samples.

1. Materials and Reagents:

-

TCPP analytical standard

-

Isotopically labeled internal standard (e.g., TCPP-d18)[6]

-

Methanol (B129727), Acetonitrile, Dichloromethane (DCM), Hexane (B92381) (LC-MS or GC grade)

-

LC-MS grade water

-

Formic acid, Ammonium (B1175870) formate (B1220265) (for LC-MS)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis WAX, Bond Elut PPL)[4][6]

-

Glass fiber filters (0.45 µm)

-

Nitrogen evaporator

2. Sample Preparation (SPE):

-

Sample Collection: Collect water samples in pre-cleaned glass bottles.

-

Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particles.[1]

-

Spiking: Spike the filtered water sample with a known concentration of an internal standard (e.g., TCPP-d18) to correct for matrix effects and procedural losses.[6][7]

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.[6]

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[6][7]

-

Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove polar interferences.[6]

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10-30 minutes.[6][7]

-

Elution: Elute the retained analytes with a suitable solvent, such as 5-10 mL of methanol, dichloromethane, or an acetone/hexane mixture.[6][7]

-

Concentration: Concentrate the eluate to a final volume of approximately 1 mL using a gentle stream of nitrogen.[7]

3. Instrumental Analysis:

a) GC-MS Analysis:

-

Injection: 1-2 µL of the concentrated extract is injected in splitless mode.[3]

-

Carrier Gas: Helium.[3]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60-80°C), holds for a few minutes, and then ramps up to a final temperature of around 280-300°C.[3][7]

-

Mass Spectrometer: Operated in Electron Ionization (EI) mode with Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

b) LC-MS/MS Analysis:

-

Chromatographic Column: A C18 analytical column is commonly used.[1][7]

-

Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid or ammonium acetate.[1][7]

-

Injection Volume: 5-20 µL.[1]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]

II. Analysis of TCPP in Soil and Sediment

Data Presentation

Table 2: Performance Data for TCPP Analysis in Soil and Sediment

| Parameter | GC-MS | Notes |

| Concentration Range | 5.66 to 19.82 ng/g dry weight (dwt) in soil[8] | Concentrations can vary widely depending on the sampling location and pollution sources. |

| Extraction Method | Twisselmann extraction, Ultrasonic-Assisted Extraction (UAE)[7][8] | The choice of extraction method can influence recovery rates. |

| Instrumental Method | GC-MS[8] | LC-MS/MS can also be used.[7] |

Experimental Workflow

Caption: Experimental workflow for TCPP analysis in soil and sediment.

Experimental Protocol: Ultrasonic-Assisted Extraction (UAE) followed by LC-MS/MS

This protocol provides a general procedure for the extraction and analysis of TCPP from soil and sediment samples.

1. Materials and Reagents:

-

TCPP analytical standard and isotopically labeled internal standard (e.g., TCPP-d18)

-

Acetone, Hexane, Dichloromethane (GC or HPLC grade)

-

Anhydrous sodium sulfate (B86663)

-

SPE cartridges for cleanup (e.g., Silica, Florisil)[7]

-

Ultrasonic bath

-

Centrifuge

2. Sample Preparation (UAE):

-

Sample Pre-treatment: Air-dry the soil or sediment sample and sieve it to remove large debris and achieve homogeneity.[7]

-

Weighing and Spiking: Weigh approximately 2 g of the dried sample into a centrifuge tube. Spike the sample with a known amount of internal standard solution.[7]

-

Extraction:

-

Add 10 mL of an extraction solvent (e.g., acetone/hexane 1:1 v/v) to the centrifuge tube.[7]

-

Vortex the sample for 1 minute.[7]

-

Place the tube in an ultrasonic bath and extract for 15-30 minutes.[7]

-

Centrifuge the sample at high speed (e.g., 4000 rpm) for 10 minutes and carefully collect the supernatant.[7]

-

Repeat the extraction process two more times with fresh solvent.[7]

-

-

Drying and Concentration: Combine the supernatants and pass them through a column containing anhydrous sodium sulfate to remove any residual water. Concentrate the combined extract to approximately 1 mL.[7]

3. Extract Cleanup (SPE):

-

Perform a solid-phase extraction cleanup using a suitable cartridge (e.g., silica or Florisil) to remove interfering matrix components.[7]

-

The choice of cartridge and elution solvents will depend on the specific sample matrix and should be optimized accordingly.

-

Concentrate the cleaned extract to a final volume of 1 mL for instrumental analysis.[7]

4. Instrumental Analysis (LC-MS/MS):

-

Follow the LC-MS/MS parameters as described in the water analysis section, optimizing the gradient and MRM transitions for the specific instrument used.

III. Analysis of TCPP in Biota

Data Presentation

Table 3: Performance Data for TCPP Analysis in Biota

| Matrix | Concentration Range | Analytical Method | Reference |

| Rat and Mouse Plasma | 5-70 ng/mL (LLOQ ~5 ng/mL) | GC-FPD | [2][5] |

| Rat and Mouse Plasma | LLOQ ~1.0 ng/mL | UPLC-MS/MS | [2] |

| Marine and River Fish | up to 646 ng/g lipid weight (lw) | TFC-LC-MS/MS | [2] |

| Benthic and Pelagic Fish | 21.1 to 3510 ng/g lipid weight (lw) (as ΣOPEs) | GC-MS | [2] |

Experimental Workflow

Caption: Experimental workflow for TCPP quantification in biota.

Experimental Protocol: Solvent Extraction and Cleanup for Biota Samples

The analysis of TCPP in biota is challenging due to the high lipid content, which can interfere with the analysis.[2] A thorough extraction and cleanup procedure is therefore essential.

1. Materials and Reagents:

-

TCPP analytical standard and isotopically labeled internal standard

-

Hexane, Dichloromethane (DCM), Acetone, Acetonitrile (HPLC or GC grade)

-

Anhydrous sodium sulfate

-

Gel Permeation Chromatography (GPC) system or SPE cartridges for lipid removal

2. Sample Preparation and Extraction:

-

Homogenization: Weigh approximately 1-5 g of homogenized tissue (e.g., fish fillet) into a centrifuge tube.[2]

-

Spiking: Spike the sample with a known amount of internal standard.

-

Extraction:

-

Add an appropriate extraction solvent (e.g., a mixture of hexane and DCM).

-

Homogenize or sonicate the sample to ensure efficient extraction.[2]

-

Centrifuge the sample to separate the solid and liquid phases.[2]

-

Collect the supernatant (the extract).

-

Repeat the extraction process for comprehensive recovery.

-

3. Cleanup (Lipid Removal):

-

Gel Permeation Chromatography (GPC): GPC is a common technique to separate the target analytes from high molecular weight lipids.

-

Solid Phase Extraction (SPE): SPE with sorbents like silica or Florisil can also be used for cleanup. The choice of sorbent and elution solvents needs to be optimized based on the lipid content of the sample.

4. Instrumental Analysis:

-

The cleaned and concentrated extract can be analyzed by GC-MS or LC-MS/MS as described in the previous sections. The instrumental parameters should be optimized for the specific matrix and expected concentration levels.

Conclusion

The analytical methods described in these application notes, utilizing Solid Phase Extraction, Ultrasonic-Assisted Extraction, and other sample preparation techniques followed by either GC-MS or LC-MS/MS, provide sensitive and reliable means for the detection and quantification of TCPP in various environmental matrices.[1][3] Proper method validation, including the determination of detection limits, quantification limits, and recovery in the specific matrix of interest, is crucial for obtaining accurate and precise results. The use of isotopically labeled internal standards is highly recommended to compensate for matrix effects and ensure the quality of the analytical data.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. agilent.com [agilent.com]

- 5. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

Application Note: Quantification of Tris(2-chloro-1-methylethyl) phosphate (TCPP) using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a detailed protocol for the analysis of Tris(2-chloro-1-methylethyl) phosphate (B84403) (TCPP), a prevalent organophosphate flame retardant, in various environmental and biological matrices using gas chromatography-mass spectrometry (GC-MS). The methodologies outlined are intended for researchers, scientists, and professionals in environmental monitoring and drug development, offering robust procedures for sample preparation and instrumental analysis. This guide includes comprehensive experimental protocols, tabulated quantitative data, and a visual representation of the analytical workflow to ensure accurate and reproducible results.

Introduction

Tris(2-chloro-1-methylethyl) phosphate (TCPP) is a high-production-volume chemical widely used as a flame retardant and plasticizer in a variety of consumer products, including polyurethane foams, textiles, and plastics.[1][2] Due to its additive nature, TCPP can leach from these products and accumulate in the environment, leading to its detection in indoor air, dust, sediment, and water bodies.[1][2] Concerns over potential human exposure and its reported neurotoxic and carcinogenic properties necessitate sensitive and reliable analytical methods for its quantification in diverse and complex matrices.[1]

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of semi-volatile organic compounds like TCPP.[3] It offers high separation efficiency, selectivity, and sensitivity, making it well-suited for identifying and quantifying TCPP isomers at trace levels.[3] This application note details a validated GC-MS method, including sample preparation protocols for different matrices and optimized instrumental parameters.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetone, Ethyl Acetate (B1210297), n-Hexane, Toluene (Pesticide residue grade or equivalent)

-

Standards: Certified reference standard of TCPP and an appropriate internal standard such as Tris(2-chloro-isopropyl)phosphate-d18 (TCPP-d18) or Tripentyl phosphate (TPP).[4]

-